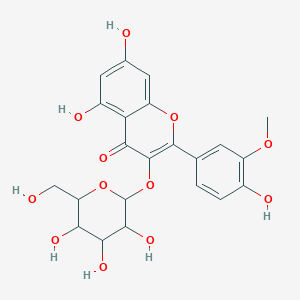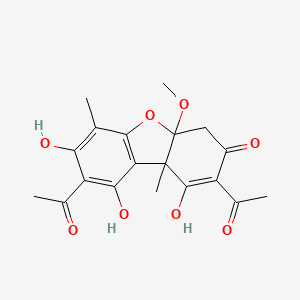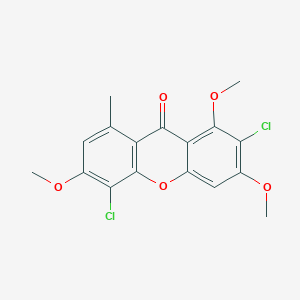
Cladosporin
概要
説明
Cladosporin is a naturally occurring fungal metabolite primarily isolated from the endophytic fungus Cladosporium cladosporioides . It is known for its potent antibacterial, antifungal, insecticidal, and anti-inflammatory activities . This compound has also shown significant antiparasitic activity against Plasmodium falciparum, the causative agent of malaria .
作用機序
クラドスポリンは、標的生物におけるタンパク質合成を特異的に阻害することにより、その効果を発揮します . クラドスポリンは、タンパク質合成に不可欠な酵素であるリシル-tRNAシンテターゼに結合することで、これを達成します . この阻害は、標的生物の生存と成長に必要なタンパク質の産生を阻害し、その死に至ります .
6. 類似の化合物との比較
クラドスポリンは、リシル-tRNAシンテターゼを強力かつ選択的に阻害する点でユニークです . 類似の化合物には、以下が含まれます。
5′-ヒドロキシアスペレンチン: 生物活性を修飾したクラドスポリンの誘導体.
クラドマリン: 抗真菌作用を有する別の真菌代謝産物.
生化学分析
Biochemical Properties
Cladosporin plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with lysyl-tRNA synthetase, an enzyme essential for protein synthesis. This compound specifically inhibits the plasmodial lysyl-tRNA synthetase, thereby disrupting protein synthesis in the malaria parasite. This selective inhibition is significant as it demonstrates this compound’s potential as an antimalarial agent . Additionally, this compound has been reported to inhibit spore generation in Penicillium and Aspergillus species, indicating its antifungal properties .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In Plasmodium falciparum, this compound disrupts protein synthesis by inhibiting lysyl-tRNA synthetase, leading to the death of the parasite. In other cells, this compound has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s antifungal activity involves the inhibition of spore generation and the uptake of uracil and leucine into Bacillus brevis cells . These effects highlight the compound’s potential as a broad-spectrum antimicrobial agent.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds specifically to the active site of lysyl-tRNA synthetase in Plasmodium falciparum, preventing the enzyme from catalyzing the attachment of lysine to its corresponding tRNA. This inhibition halts protein synthesis, ultimately leading to the death of the parasite . Additionally, this compound’s antifungal activity is attributed to its ability to inhibit spore generation and disrupt cellular processes in fungi .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under various conditions, but its degradation and long-term effects on cellular function have been studied extensively. In vitro studies have shown that this compound maintains its inhibitory activity against Plasmodium falciparum over extended periods, making it a promising candidate for antimalarial drug development
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound exhibits potent antiparasitic activity at nanomolar concentrations against Plasmodium falciparum At higher doses, this compound may exhibit toxic or adverse effects It is crucial to determine the optimal dosage that maximizes its therapeutic benefits while minimizing potential toxicity
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. One of the key interactions is with lysyl-tRNA synthetase, where this compound inhibits the enzyme’s activity, disrupting protein synthesis in Plasmodium falciparum . Additionally, this compound’s antifungal activity involves its interaction with enzymes involved in spore generation and cellular metabolism in fungi . These interactions highlight the compound’s potential as a versatile antimicrobial agent.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. In Plasmodium falciparum, this compound is selectively taken up by the parasite, allowing it to exert its inhibitory effects on lysyl-tRNA synthetase . The compound’s distribution within cells and tissues is crucial for its efficacy and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. In Plasmodium falciparum, this compound localizes to the cytoplasm, where it interacts with lysyl-tRNA synthetase and inhibits protein synthesis . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.
準備方法
Cladosporin can be produced in large quantities by culturing Cladosporium cladosporioides on a yeast extract-sucrose medium for seven days . The metabolite is present in the mycelium and can be readily extracted with hot chloroform . The structure of this compound was established through spectroscopic studies, including infrared absorption spectra, ultraviolet absorption spectra, nuclear magnetic resonance spectra, and mass spectra .
化学反応の分析
クラドスポリンは、次のようなさまざまな化学反応を受けます。
酸化: クラドスポリンは酸化されてさまざまな誘導体を形成できます。
還元: 還元反応は、クラドスポリンの官能基を修飾できます。
置換: クラドスポリンは置換反応を受けて新しい化合物を形成できます。
これらの反応に使用される一般的な試薬および条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな置換反応用触媒が含まれます . これらの反応から生成される主な生成物は、多くの場合、修飾された生物活性を有するクラドスポリンの誘導体です .
4. 科学研究への応用
クラドスポリンは、科学研究で幅広い用途があります。
科学的研究の応用
Cladosporin has a wide range of scientific research applications:
類似化合物との比較
Cladosporin is unique in its potent and selective inhibition of lysyl-tRNA synthetase . Similar compounds include:
5′-Hydroxyasperentin: A derivative of this compound with modified biological activities.
Cladomarine: Another fungal metabolite with antifungal properties.
This compound stands out due to its broad-spectrum activity and low mammalian toxicity, making it a valuable compound for various applications .
特性
IUPAC Name |
(3R)-6,8-dihydroxy-3-[[(2R,6S)-6-methyloxan-2-yl]methyl]-3,4-dihydroisochromen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O5/c1-9-3-2-4-12(20-9)8-13-6-10-5-11(17)7-14(18)15(10)16(19)21-13/h5,7,9,12-13,17-18H,2-4,6,8H2,1H3/t9-,12+,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOMKDMUZNBFXKG-ZWKOPEQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(O1)CC2CC3=C(C(=CC(=C3)O)O)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCC[C@@H](O1)C[C@H]2CC3=C(C(=CC(=C3)O)O)C(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35818-31-6 | |
| Record name | Cladosporin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35818-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cladosporin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035818316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CLADOSPORIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81PR0D5FI4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(1S,2S,10R)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene](/img/structure/B1252729.png)



![(1R,3aR,5aR,5bR,7aR,11aR,11bR,13aR,13bR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-ol](/img/structure/B1252738.png)


